molecular formula C21H21F3N4O B2729320 2-(1-methyl-1H-indol-3-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}acetamide CAS No. 2191214-04-5

2-(1-methyl-1H-indol-3-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}acetamide

Cat. No.: B2729320
CAS No.: 2191214-04-5
M. Wt: 402.421
InChI Key: ALHWWMYPVLUNKQ-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-indol-3-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}acetamide is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-indol-3-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}acetamide typically involves multi-step organic reactions. The starting materials might include 1-methylindole, 5-(trifluoromethyl)pyridine, and pyrrolidine derivatives. Common synthetic routes could involve:

    Formation of the Indole Derivative: Starting with 1-methylindole, various functional groups can be introduced through electrophilic substitution reactions.

    Pyrrolidine Derivative Synthesis: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Coupling Reactions: The final step often involves coupling the indole and pyrrolidine derivatives using reagents like acyl chlorides or anhydrides under specific conditions (e.g., presence of a base, specific temperature, and solvent).

Industrial Production Methods

Industrial production of such compounds typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the indole ring, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can modify the functional groups attached to the indole or pyrrolidine rings.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, altering its chemical structure.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, indole derivatives are known for their activity in various biological systems. This compound might be studied for its potential effects on cellular processes, enzyme inhibition, or receptor binding.

Medicine

In medicinal chemistry, such compounds are often explored for their potential therapeutic effects. They might be investigated for their anti-inflammatory, anticancer, or antimicrobial properties.

Industry

Industrially, the compound could be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-indol-3-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The trifluoromethyl group might enhance its binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-methyl-1H-indol-3-yl)-N-(1-(4-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide
  • 2-(1-methyl-1H-indol-3-yl)-N-(1-(5-(trifluoromethyl)phenyl)pyrrolidin-3-yl)acetamide

Uniqueness

The presence of the trifluoromethyl group in the pyridine ring distinguishes this compound from other similar indole derivatives. This group can significantly influence the compound’s chemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.

Properties

IUPAC Name

2-(1-methylindol-3-yl)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N4O/c1-27-12-14(17-4-2-3-5-18(17)27)10-20(29)26-16-8-9-28(13-16)19-7-6-15(11-25-19)21(22,23)24/h2-7,11-12,16H,8-10,13H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHWWMYPVLUNKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NC3CCN(C3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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